molecular formula C8H6ClNO4 B8362747 3'-Chloro-4'-hydroxy-5'-nitroacetophenone

3'-Chloro-4'-hydroxy-5'-nitroacetophenone

Cat. No.: B8362747
M. Wt: 215.59 g/mol
InChI Key: SCSHFICOJDBSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Chloro-4'-hydroxy-5'-nitroacetophenone is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

1-(3-chloro-4-hydroxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H6ClNO4/c1-4(11)5-2-6(9)8(12)7(3-5)10(13)14/h2-3,12H,1H3

InChI Key

SCSHFICOJDBSLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-milliliter flask was charged with 300 milliliters of concentrated sulfuric acid, chilled to 5° to 10° C. and at this temperature 17.1 grams of 3'-chloro-4'-hydroxyacetophenone was slowly added. To the stirred clear solution 20 grams of potassium nitrate was slowly added during a period of about 30-40 minutes while the temperature was maintained between 5° and 10° C. After stirring for an additional 45-60 minutes, the solution was stirred into 1,000 grams of ice. The resulting pale yellow solid was filtered and washed with water.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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